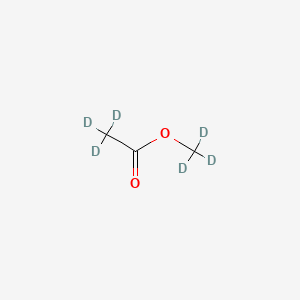

Methyl Acetate-d6

Vue d'ensemble

Description

Synthesis Analysis

Methyl Acetate-d6 can be synthesized from Dimethyl Ether Carbonylation over Mordenite Modified by Cation Exchange . The catalysts were characterized by various methods and it was found that the pore structure of mordenite (HMOR) was well maintained and that the metal species were highly dispersed on the zeolite .Molecular Structure Analysis

The molecular formula of Methyl Acetate-d6 is C3H6O2 . The IUPAC name is trideuteriomethyl 2,2,2-trideuterioacetate . The molecular weight is 80.12 g/mol . The compound has a total of 10 bonds, including 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 ester .Chemical Reactions Analysis

In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, Methyl Acetate-d6 is hydrolyzed back into methanol and acetic acid, especially at elevated temperature . The conversion of methyl acetate back into its components, by an acid, is a first-order reaction with respect to the ester .Physical And Chemical Properties Analysis

Methyl Acetate-d6 has a molecular weight of 80.12 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 80.074439906 g/mol and the Monoisotopic Mass is also 80.074439906 g/mol . The Topological Polar Surface Area is 26.3 Ų .Applications De Recherche Scientifique

Applications in Lithium-Ion Batteries

Methyl acetate has been explored as a co-solvent in lithium-ion batteries, particularly for electric vehicles. Its inclusion in the electrolyte can dramatically increase the cell rate capability, thus reducing charging times. The impact of methyl acetate on the longevity of the cells is also a critical area of study (Li et al., 2018).

Role in Hydrolysis Processes

In the field of chemical engineering, methyl acetates are usedThe scientific research applications of Methyl Acetate-d6 are diverse and span various fields. Below are the details structured with subheadings for clarity:

Applications in Lithium-Ion Batteries

Methyl acetate has been explored as a co-solvent in lithium-ion batteries, particularly for electric vehicles. Its inclusion in the electrolyte can dramatically increase the cell rate capability, thus reducing charging times. The impact of methyl acetate on the longevity of the cells is also a critical area of study (Li et al., 2018).

Role in Hydrolysis Processes

In the field of chemical engineering, methyl acetates are used as raw materials in various processes including the production of cellulose acetates and cellulose nitrates. The hydrolysis of methyl acetate has been extensively researched, with studies focusing on the catalytic reaction dynamics and the development of new techniques such as catalytic reaction distillation (Yuan Jun, 2012).

Ionic Liquids and Electrochemical Properties

Research has been conducted on the synthesis of various types of ionic liquids containing a methyl acetate group. These ionic liquids have shown promising physical and electrochemical properties, such as wide electrochemical windows and high conductivities, making them potential candidates for electrolytes in various applications (Lee et al., 2006).

Catalysis and Reaction Dynamics

The role of methyl acetate in catalysis has been explored, particularly in the carbonylation of dimethyl ether to produce acetic anhydride. Studies have identified specific surface intermediates and elementary steps involved in these reactions, providing insights into the catalytic processes on zeolitic sites (Cheung et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives of methyl acetate, such as [methyl-D3]2hypericin, have been used as internal standards for quantification in human plasma. This application demonstrates the role of methyl acetate in enhancing the precision of analytical methods (Piperopoulos et al., 2003).

Improving Li-Ion Battery Electrolytes

Further research in Li-ion batteries has shown that adding esters like methyl acetate as co-solvents can improve the performance and rate capability of cells. This is due to its impact on the conductivity and viscosity of the electrolyte (Logan et al., 2018).

Safety and Hazards

Orientations Futures

Methyl Acetate-d6 is a high-quality, certified reference material available for purchase online . It is used in various research tools, including Synthetic Chemistry and Biomolecular NMR . As the chemical industry aims to adopt greener, safer, and more sustainable solvents, Methyl Acetate-d6 is expected to be used more frequently .

Propriétés

IUPAC Name |

trideuteriomethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Acetate-d6 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Methyl Acetate-d6 in studying polystyrene?

A: While the abstract doesn't provide specific details on the "why," using deuterated solvents like Methyl Acetate-d6 is common in polymer characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [] Deuterated solvents minimize solvent signal interference, allowing researchers to better observe the polystyrene signals and gain insights into its structure and properties. []

Q2: Can you elaborate on the concept of "Liquid-liquid equilibrium data" mentioned in the title and its relevance to polystyrene in Methyl Acetate and Methyl Acetate-d6?

A: "Liquid-liquid equilibrium data" refers to the conditions where two liquids, in this case, polystyrene solutions and Methyl Acetate (or its deuterated form), can coexist without dissolving completely into each other. [] This data is crucial for understanding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)

![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)